molecular formula C6H10F2O2 B1601261 Ethyl 3,3-difluorobutyrate CAS No. 2368-93-6

Ethyl 3,3-difluorobutyrate

Cat. No.: B1601261
CAS No.: 2368-93-6
M. Wt: 152.14 g/mol
InChI Key: JSMRUPPAFDYIRD-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluorobutyrate, also known as 3,3-difluorobutyric acid ethyl ester, is an organic compound with the molecular formula C6H10F2O2. It is a colorless liquid with a characteristic ester odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluorobutyrate can be synthesized through several methods. One common approach involves the fluorination of ethyl butyrate. This process typically uses reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the butyrate structure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions under controlled conditions. The use of specialized equipment to handle fluorinating agents and ensure safety is crucial. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-difluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3,3-difluorobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.

    Biology: The compound can be used in the synthesis of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and lipophilicity.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 3,3-difluorobutyrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. This makes fluorinated compounds valuable in drug design and development .

Comparison with Similar Compounds

Uniqueness: Ethyl 3,3-difluorobutyrate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 3,3-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-3-10-5(9)4-6(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMRUPPAFDYIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504480
Record name Ethyl 3,3-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-93-6
Record name Butanoic acid, 3,3-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2368-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,3-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-difluorobutyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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